N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
CAS No.: 893784-93-5
VCID: VC4797805
Molecular Formula: C29H31N3O3
Molecular Weight: 469.585
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide - 893784-93-5](/images/structure/VC4797805.png)
Description |
The compound N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic organic molecule that belongs to the class of substituted quinolinone derivatives. These compounds are often investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an in-depth analysis of its synthesis, structural characteristics, and potential applications. Structural OverviewThe chemical structure of this compound includes:
These features suggest potential for hydrogen bonding, π-stacking interactions, and hydrophobic effects, which are critical for biological activity. SynthesisThe synthesis of this compound likely involves multi-step organic reactions, including:
Analytical CharacterizationThe compound can be characterized using several spectroscopic and analytical techniques:
Potential ApplicationsQuinolinone derivatives like this compound are widely studied for their pharmacological properties:
Comparative Data Table
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CAS No. | 893784-93-5 | ||||||||||||
Product Name | N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide | ||||||||||||
Molecular Formula | C29H31N3O3 | ||||||||||||
Molecular Weight | 469.585 | ||||||||||||
IUPAC Name | 2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | ||||||||||||
Standard InChI | InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33) | ||||||||||||
Standard InChIKey | SGHKEGWYXDWJOL-UHFFFAOYSA-N | ||||||||||||
SMILES | CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16956103 | ||||||||||||
Last Modified | Aug 17 2023 |
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